molecular formula C12H18BrNO3S B275214 [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine

[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine

Cat. No.: B275214
M. Wt: 336.25 g/mol
InChI Key: OYDFHAFTRPAKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine is an organic compound that features a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine typically involves multiple steps:

    Bromination: The starting material, 3-propoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-propoxyphenol.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base like pyridine to form [(4-Bromo-3-propoxyphenyl)sulfonyl] chloride.

    Amination: Finally, the sulfonyl chloride is reacted with propylamine under basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides.

Scientific Research Applications

[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.

    Material Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine depends on its application:

    Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine can be compared with similar compounds such as:

    (4-Bromo-3-propoxyphenyl)sulfonylamine: This compound has a thienylmethyl group instead of a propylamine chain, which may alter its reactivity and applications.

    (4-Bromo-3-propoxyphenyl)sulfonylamine: The presence of a bulky tetramethylbutyl group can influence its steric properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

4-bromo-3-propoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3

InChI Key

OYDFHAFTRPAKSB-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC

Origin of Product

United States

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